molecular formula C8H7NO B106681 Benzyl isocyanate CAS No. 3173-56-6

Benzyl isocyanate

Cat. No. B106681
CAS RN: 3173-56-6
M. Wt: 133.15 g/mol
InChI Key: YDNLNVZZTACNJX-UHFFFAOYSA-N
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Description

Benzyl isocyanate is a chemical compound that is part of the isocyanate family, which are known for their reactive isocyanate group (-N=C=O). This group is highly reactive and can participate in a variety of chemical reactions, making benzyl isocyanate a valuable intermediate in organic synthesis. The compound is used in the synthesis of pharmaceuticals, agrochemicals, and polymers due to its ability to form bonds with a wide range of nucleophiles, including alcohols, amines, and others .

Synthesis Analysis

The synthesis of benzyl isocyanate and its derivatives can be achieved through several methods. One approach involves the ruthenium-catalyzed carbonylation of oxalyl amide-protected benzylamines, using isocyanate as a novel commercially available carbonyl source . Another method includes the cobalt-catalyzed in situ generation of isocyanates from N-Boc-protected amines, which then react with benzyl alcohols to form benzyl carbamates . Additionally, the electrochemical benzylic C-H functionalization with isocyanides has been reported, which allows for the direct carbamoylation or cyanation of benzylic C-H bonds .

Molecular Structure Analysis

The molecular structure of benzyl isocyanate consists of a benzyl group attached to an isocyanate group. The isocyanate group is characterized by a linear arrangement of nitrogen, carbon, and oxygen atoms with a double bond between the carbon and oxygen atoms and a triple bond between the carbon and nitrogen atoms. This linear structure is responsible for the high reactivity of the isocyanate group, as it can readily react with nucleophiles to form stable covalent bonds .

Chemical Reactions Analysis

Benzyl isocyanate undergoes various chemical reactions due to its reactive isocyanate group. It can react with hydrazones to form semicarbazones or s-triazolidin-5-ones, depending on the structure of the hydrazone . Palladium-catalyzed tandem reactions of 2-(alkynyl)aryl isocyanates with benzylic alcohols can lead to the formation of 3,3-disubstituted oxindoles . Moreover, benzyl isocyanate can participate in multicomponent reactions, such as the synthesis of alkyl-2-(1-(alkylcarbamoyl)-2,2-dicyanoethyl)benzoate derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl isocyanate are influenced by its molecular structure. As an isocyanate, it is expected to have a relatively low boiling point due to the presence of the isocyanate group. Its reactivity with various nucleophiles makes it a versatile intermediate in organic synthesis. In the context of lithium-ion batteries, benzyl isocyanate compounds have been studied as polymerizable electrolyte additives for overcharge protection, indicating their potential in materials science applications .

Scientific Research Applications

1. Infrared Spectroscopy

Benzyl isocyanate has been explored in the context of infrared spectroscopy. Researchers found that its isocyanate functional group could be used as a site-specific infrared probe of local environments, making it a valuable tool in the study of molecular dynamics and interactions (Zhou, Li, & Zhang, 2020).

2. Polymer Science

The compound plays a role in polymer science, particularly in the development of polymers for overcharge protection in lithium-ion batteries. Studies on benzyl isocyanate compounds have contributed to advancements in electrolyte additives, which are crucial for battery safety and efficiency (Korepp et al., 2007).

3. Medicinal Chemistry

In medicinal chemistry, benzyl isocyanate is a key component in high-throughput synthesis of pharmaceutically relevant compounds. A study highlighted its use in the synthesis of diverse benzylic ureas, which are crucial in drug discovery (Suh et al., 2021).

4. Material Science

In material science, benzyl isocyanate has been used in the synthesis of optical polymer composite materials. It offers qualities like excellent yellowing resistance and weather resistance, expanding its utility in various industrial applications (Jianxun et al., 2018).

5. Biochemistry

In biochemistry, benzyl isocyanate isolated from Psidium guajava leaves exhibited anti-biofilm activities against Staphylococcus aureus, a common bacterial pathogen. This discovery points towards its potential in combating bacterial infections (Dutta et al., 2020).

Safety And Hazards

Benzyl isocyanate is considered hazardous. It is flammable and can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

isocyanatomethylbenzene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7NO/c10-7-9-6-8-4-2-1-3-5-8/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNLNVZZTACNJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40863116
Record name Benzyl isocyanate
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Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Benzyl isocyanate

CAS RN

3173-56-6, 25550-57-6
Record name Benzyl isocyanate
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Record name Benzyl isocyanate
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Record name Benzene, isocyanatomethyl-
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Record name Benzyl isocyanate
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Record name Benzyl isocyanate
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Record name BENZYL ISOCYANATE
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Synthesis routes and methods I

Procedure details

6 grams of bis-methylsalicyl carbonate and 1.97 grams of benzylamine, corresponding to a 1:1 molar ratio, were dissolved in 20 milliliter of dichloromethane. The solution was stirred at room temperature under atmospheric conditions for 30 minutes to form 2-methoxyphenyl benzylcarbamate. (Isocyanatomethyl)benzene was prepared by pyrolysis of this carbamate as shown in FIG. 6 using the same procedure as in Example 45. The desired isocyanate was observed to be formed.
Name
carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2.16 g of 3-(benzylcarbamyloxy)-4-hydroxy-2,5-diphenylthiophene-1,1-dioxide in 50 ml of o-dichlorobenzene are heated at 150° C. for 2 hours. The benzyl isocyanate formed is then distilled off under reduced pressure produced by a water pump.
Name
3-(benzylcarbamyloxy)-4-hydroxy-2,5-diphenylthiophene-1,1-dioxide
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

100 g of anhydrous calcium chloride powder was added to 100 g of dimethylformamide with agitation, and the mixture was heated to form a paste. The paste was evaporated to dryness under a reduced pressure and below 50°C. to obtain a coarse white crystalline powder. Analysis showed that the powder was a calcium chloride-dimethylformamide compound. 20 g of this white crystalline powder was dissolved in 300 g of dimethylformamide, and 126.6 g of benzyl chloride was added to the solution and 75 g of sodium cyanate powder (having a purity of 98 %) was added to the solution with agitation, at an elevated temperature of 100°C., over a period of 4 hours. When 5 hours had passed from the start of the reaction, the reaction mixtures was treated under reduced pressure to recover dimethylformamide by distillation, and the residue was extracted with benzene and the benzene extract was distilled under reduced pressure to obtain 113 g of benzyl isocyanate (the yield being about 85 %). When the above reaction was repeated without adding 20 g of the white crystalline powder, tribenzyl isocyanurate was obtained in a yield of about 70 %, instead of benzyl isocyanate.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
solvent
Reaction Step One
Name
calcium chloride dimethylformamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
white crystalline powder
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
300 g
Type
solvent
Reaction Step Three
Quantity
126.6 g
Type
reactant
Reaction Step Four
Quantity
75 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl isocyanate
Reactant of Route 2
Reactant of Route 2
Benzyl isocyanate
Reactant of Route 3
Reactant of Route 3
Benzyl isocyanate
Reactant of Route 4
Reactant of Route 4
Benzyl isocyanate
Reactant of Route 5
Benzyl isocyanate
Reactant of Route 6
Reactant of Route 6
Benzyl isocyanate

Citations

For This Compound
1,440
Citations
C Korepp, W Kern, EA Lanzer, PR Raimann… - Journal of Power …, 2007 - Elsevier
… Electrochemical properties and working mechanisms of benzyl isocyanate compounds as … Furthermore, Br-BIC and benzyl isocyanate show beneficial solid electrolyte interphase (SEI…
Number of citations: 65 www.sciencedirect.com
A Nabeya, T Endo - The Journal of Organic Chemistry, 1988 - ACS Publications
OH S 0.865(0.08)-3.704(0.38)“Measured in CDCI3 using TMS as an internal standard in and CF3COOH as an external standard in 19F NMR. All spectra were taken on a JEOL GSX-…
Number of citations: 30 pubs.acs.org
K Dutta, A Karmakar, D Jana, S Ballav, S Shityakov… - Biofouling, 2020 - Taylor & Francis
Benzyl isocyanate (BIC), from methanol extract of Psidium guajava leaves, exhibited substantial anti-biofilm activities against Staphylococcus aureus, the common bacterial pathogen in …
Number of citations: 8 www.tandfonline.com
EA Letts - Journal of the Chemical Society, 1872 - pubs.rsc.org
… Pheny Z-benzyZ Zhm-Benzyl isocyanate mixed with aniline occasions an extrication of heat, and solidifies on cooling into a brown crystalline mass, which is purified by recrystallisation …
Number of citations: 0 pubs.rsc.org
R Wang, J Shen, Q Xie, Y Pan, H Zhang, Y Hu, R Wang… - Ionics, 2023 - Springer
… In this work, benzyl isocyanate (BI) was investigated as a film-forming additive, which is capable of forming a cathodic protective film on the electrode surface thereby improving the …
Number of citations: 0 link.springer.com
S Mohammed, ES Daniels, A Klein… - Journal of applied …, 1998 - Wiley Online Library
Dimethyl meta‐isopropenyl benzyl isocyanate (TMI®) is a bifunctional monomer with an unsaturation and an isocyanate group. Bulk copolymerizations of TMI with styrene, methyl …
Number of citations: 34 onlinelibrary.wiley.com
S Mohammed, ES Daniels, A Klein… - Journal of applied …, 1996 - Wiley Online Library
Dimethyl meta‐isopropenyl benzyl isocyanate (TMI®) is a bifunctional monomer possessing a double bond and an isocyanate group. Emulsion terpolymerization of TMI with the acrylic …
Number of citations: 31 onlinelibrary.wiley.com
LL Ferstandig, RA Scherrer - Journal of the American Chemical …, 1959 - ACS Publications
… phenyl-substituted isocyanates (phenyl isocyanate, m-tolylene diisocyanate and £,¿>'-diisocyanatodiphenylmethane) and a group of benzyl-substituted isocyanates (benzyl isocyanate, …
Number of citations: 59 pubs.acs.org
S Mohammed, ES Daniels, A Klein… - Journal of applied …, 1998 - Wiley Online Library
Dimethyl meta‐isopropenyl benzyl isocyanate (TMI®) is a novel bifunctional monomer. It has a double bond and an isocyanate group. The seeded emulsion terpolymerization of TMI …
Number of citations: 19 onlinelibrary.wiley.com
Y Inaba, ES Daniels, MS El-Aasser - Journal of Coatings Technology, 1994 - hero.epa.gov
… The functional monomer TMI (R)(META)(dimethyl meta-isopropenyl benzyl isocyanate) was used as a functional monomer/crosslinking agent. A small amount of methacrylic acid (MAA) …
Number of citations: 33 hero.epa.gov

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